(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

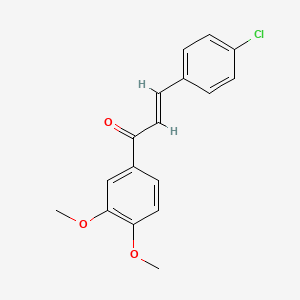

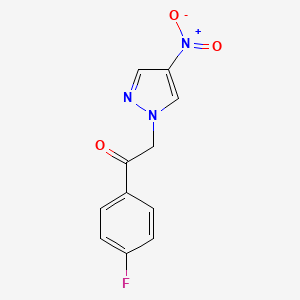

“(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid”, also known as DFN, is a boronic acid derivative. It has the CAS Number: 1334221-18-9 . The molecular formula is C11H9BF2O3 and the molecular weight is 238.00 g/mol. The InChI Code is 1S/C11H9BF2O3/c13-11(14)17-10-4-2-7-5-9(12(15)16)3-1-8(7)6-10/h1-6,11,15-16H .

Molecular Structure Analysis

The InChI key for “this compound” is PTNBNCNQUMIQRC-UHFFFAOYSA-N . This key can be used to generate a 2D or 3D structure of the molecule using appropriate software or online tools.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers, dyes, and catalysts. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound can participate, is used to create carbon-carbon bonds, a fundamental process in organic synthesis . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

The compound’s stability and reactivity can be inferred from its use in suzuki-miyaura coupling reactions, which require relatively mild and functional group tolerant conditions .

Result of Action

The primary result of the action of 2-(Difluoromethoxy)naphthalene-6-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various molecular and cellular processes depending on the specific structures and functional groups of the resulting compounds.

Action Environment

The efficacy and stability of 2-(Difluoromethoxy)naphthalene-6-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, including temperature and solvent, can also impact the reaction’s efficiency .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid in lab experiments is its versatility. This compound can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, this compound can be used in the synthesis of polymers, dyes, and catalysts. Furthermore, this compound has been found to have a range of beneficial effects on biochemical and physiological processes.

However, there are some limitations to using this compound in lab experiments. One of the main limitations is that this compound is a highly reactive reagent, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, this compound is a corrosive reagent, and it can cause damage to lab equipment if not handled properly. Finally, this compound is a toxic reagent, and it should be handled with caution.

Zukünftige Richtungen

There are a number of potential future directions for the use of (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid in scientific research. One potential direction is the development of new and improved synthesis methods for this compound. This could allow for the synthesis of novel compounds using this compound, as well as the synthesis of compounds in a more efficient and cost-effective manner. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of conditions. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods for a wide range of organic compounds.

Synthesemethoden

(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-(bromomethyl)naphthalene-1,4-dicarboxylic acid with 6-difluoromethoxybenzene in the presence of potassium carbonate, followed by hydrolysis of the resulting product. This method is simple and yields a high yield of this compound. Other methods of synthesizing this compound include the reaction of 2-naphthoic acid with 6-difluoromethoxybenzene in the presence of sodium hydroxide, and the reaction of 2-naphthoic acid with 6-difluoromethoxybenzene in the presence of sodium borohydride.

Safety and Hazards

“(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

[6-(difluoromethoxy)naphthalen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF2O3/c13-11(14)17-10-4-2-7-5-9(12(15)16)3-1-8(7)6-10/h1-6,11,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNBNCNQUMIQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)